“4-Bromo-N-methylpicolinamide” is a chemical compound with the molecular formula C7H7BrN2O . It is also known as Sorafenib Impurity 53 .
There are several papers that discuss the synthesis of compounds similar to “4-Bromo-N-methylpicolinamide”. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines . Another study synthesized a series of N-methylpicolinamide-4-thiol derivatives .
The molecular structure of “4-Bromo-N-methylpicolinamide” consists of a picolinamide core with a bromine atom at the 4-position and a methyl group attached to the nitrogen atom .
While specific chemical reactions involving “4-Bromo-N-methylpicolinamide” are not detailed in the search results, similar compounds have been studied. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antitumor activities .
“4-Bromo-N-methylpicolinamide” has a molecular weight of 215.05 . Further physical and chemical properties are not specified in the search results.
4-Bromo-N-methylpicolinamide is an organic compound characterized by a bromine atom attached to the fourth position of the pyridine ring and a methyl group at the nitrogen atom of the amide functional group. This compound is significant in medicinal chemistry and organic synthesis due to its unique structural features that enhance reactivity and biological activity. It is commonly utilized as an intermediate in the preparation of pharmaceuticals, including notable drugs like Sorafenib, which is used in cancer treatment.
4-Bromo-N-methylpicolinamide falls under the category of picolinamides, a subclass of amides derived from picolinic acid. The compound can be synthesized through various chemical reactions involving bromination and amidation processes. The molecular formula for 4-Bromo-N-methylpicolinamide is , indicating its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
The synthesis of 4-Bromo-N-methylpicolinamide typically involves the bromination of N-methylpicolinamide. A common method includes:
The molecular structure of 4-Bromo-N-methylpicolinamide can be represented as follows:
4-Bromo-N-methylpicolinamide participates in various chemical reactions, primarily due to the presence of the bromine atom which enhances its reactivity:
The mechanism of action for compounds like 4-Bromo-N-methylpicolinamide often involves modulation of biological pathways associated with cancer proliferation:
4-Bromo-N-methylpicolinamide serves several important functions in scientific research and industry:
Bromination of pyridine carboxamide derivatives represents a critical step in the synthesis of 4-Bromo-N-methylpicolinamide (CAS 1209459-88-0), with molecular formula C₇H₇BrN₂O and molecular weight 215.05. Regioselective bromination at the para-position relative to the carboxamide group is essential for achieving high-purity intermediates. The most industrially relevant approach involves direct bromination of preformed N-methylpicolinamide precursors using molecular bromine (Br₂) or phosphorus tribromide (PBr₃) in aprotic solvents. Alternative methodologies employ halogen exchange (halex) reactions on dihalopyridines or transition-metal-catalyzed bromination using copper(II) bromide [7]. Optimization focuses on controlling reaction temperature (–10°C to 25°C) to suppress polybromination and employing scavengers to neutralize hydrogen bromide byproducts. Recent advances demonstrate that in situ generation of brominating agents from bromide salts and oxidative systems (e.g., H₂O₂/HBr) improves atom economy and reduces corrosive hazards [1] [7].
Table 1: Bromination Reaction Parameters for 4-Bromo-N-methylpicolinamide Synthesis
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Molecular Bromine | Dichloromethane | 0–5 | 2 | 78 |
PBr₃ | Chloroform | 25 | 1.5 | 85 |
CuBr₂ / H₂O₂ | Acetonitrile | 60 | 4 | 72 |
N-Bromosuccinimide | DMF | 25 | 3 | 68 |
Post-bromination purification leverages the compound’s crystalline nature (predicted density: 1.526±0.06 g/cm³), with recrystallization from ethanol/water mixtures yielding >98% purity. Computational analyses (logP = 1.31) guide solvent selection for extraction, typically employing ethyl acetate/water biphasic systems [2] [7].
Continuous flow reactors overcome intrinsic limitations of batch synthesis for 4-Bromo-N-methylpicolinamide intermediates, particularly regarding exothermicity control and hazardous reagent handling. Tubular plug flow reactors (PFRs) enable precise regulation of residence times (seconds to minutes) and temperature gradients, suppressing thermal degradation pathways. A key application involves bromination using gaseous Br₂, where microreactors enhance gas-liquid mass transfer and minimize vapor exposure [6].
Table 2: Flow Reactor Performance vs. Batch for Key Synthesis Steps
Parameter | Batch Reactor | Continuous PFR | Improvement Factor |
---|---|---|---|
Heat Transfer Efficiency | Low | High | 5–8× |
Mixing Time | 10–60 s | <100 ms | 100× |
Diazomethane Utilization | Not feasible | 80–90% | N/A |
Byproduct Formation | 15–20% | 3–5% | 4× reduction |
Notably, flow chemistry facilitates reactions requiring anhydrous conditions through integrated molecular sieves and enables direct in-line quenching of excess bromine via thiosulfate cascades. Scale-up follows a numbering-up strategy: parallelized microreactors achieve production scales exceeding 50 kg/day while maintaining space-time yields 3–5× higher than batch systems. Industrial implementations demonstrate 30% reduction in solvent consumption and 40% lower energy input due to eliminated cooling/heating cycles [6] [8]. Photochemical flow reactors further unlock novel pathways; ultraviolet-initiated brominations show promise for radical-based functionalization without metal catalysts [6] [8].
4-Bromo-N-methylpicolinamide serves as a versatile cross-coupling partner for synthesizing pharmaceutically relevant derivatives. Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids enable C–C bond formation at the C4 position, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and inorganic bases (K₃PO₄) in toluene/water mixtures at 90°C. Computational studies (DFT) reveal that bromine’s electron-withdrawing effect lowers LUMO energy (–2.16 eV), enhancing oxidative addition kinetics at Pd⁰ centers [5] [9].
Regioselectivity challenges arise when competing halogen atoms exist; bromine on the pyridine ring reacts 8–12× faster than aryl bromides due to reduced steric hindrance and enhanced electrophilicity. Ortho-substituted boronic acids exhibit diminished yields (33–40%) due to transmetalation barriers, resolved using bulky ligands (SPhos) or elevated temperatures. For bis-functionalized products, sequential coupling exploits bromide reactivity differences: pyridyl bromides couple first (90°C, 1 h), followed by aryl bromides (110°C, 12 h) using Pd(dppf)Cl₂ [5]. Recent advances employ copper-catalyzed C–N couplings for aminopyridine derivatives, achieving 89% yield with phenanthroline ligands in DMSO at 100°C.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: